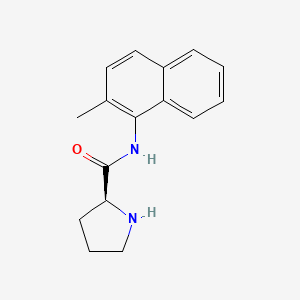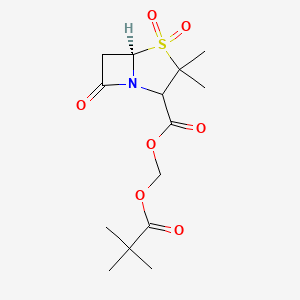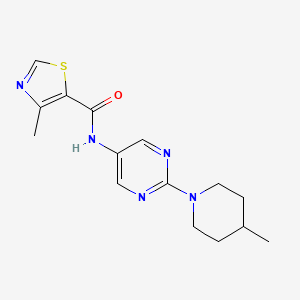
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a tributylstannyl group attached to an imidazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes and promote oxidative damage to DNA, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxyphenyl isocyanate
- (E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and catalysis, where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C23H38N2OSn |
|---|---|
Peso molecular |
477.3 g/mol |
Nombre IUPAC |
tributyl-[2-(2-methoxyphenyl)-1-methylimidazol-4-yl]stannane |
InChI |
InChI=1S/C11H11N2O.3C4H9.Sn/c1-13-8-7-12-11(13)9-5-3-4-6-10(9)14-2;3*1-3-4-2;/h3-6,8H,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
YMOCYGOXKFRCGG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=N1)C2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![2-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14119233.png)

